molecular formula C9H5ClN2O2 B095775 6-amino-7-chloroquinoline-5,8-dione CAS No. 18892-39-2

6-amino-7-chloroquinoline-5,8-dione

Cat. No.: B095775
CAS No.: 18892-39-2
M. Wt: 208.6 g/mol
InChI Key: KWGIFJNXSKZGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-7-chloroquinoline-5,8-dione (CAS 18892-39-2) is a synthetically significant quinone derivative with a molecular formula of C 9 H 5 ClN 2 O 2 and a molecular weight of 208.601 g/mol . This compound serves as a key precursor and analog in medicinal chemistry, particularly in the exploration of novel anticancer agents. Its core structure is recognized as the essential active moiety of the potent but highly toxic natural antitumor antibiotic, Streptonigrin . The 7-aminoquinoline-5,8-dione scaffold is therefore a privileged structure for developing new chemotherapeutic candidates with improved safety profiles. The primary research value of this compound lies in its potent biological activity. Studies on closely related phenazinedione derivatives have demonstrated significant cytotoxicity against a range of human tumor cell lines, with some compounds exhibiting activity comparable or superior to the reference drug doxorubicin . The proposed mechanism of action for this class of compounds involves acting as a topoisomerase inhibitor via DNA intercalation, facilitated by the planar structure of the quinone moiety which enables hydrogen bonding with DNA . Furthermore, the quinone moiety can be reduced by cellular oxidoreductases, leading to the generation of reactive oxygen species (ROS) and contributing to its DNA-damaging and cytotoxic effects . As a versatile synthetic intermediate, this compound is a crucial building block for the synthesis of more complex heterocyclic systems. It is used to create various derivatives, including 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones and tri/tetra-azabenzofluorene-5,6-diones, which are investigated for their pharmacological properties . The compound is typically synthesized from its precursor, 6,7-dichloroquinoline-5,8-dione, via regioselective substitution reactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-7-chloroquinoline-5,8-dione
Source PubChem
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InChI

InChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGIFJNXSKZGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172262
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
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Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18892-39-2
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
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Record name NSC84998
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Record name NSC81056
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Record name 6-Amino-7-chloro-5,8-dioxoquinoline
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Record name 6-Amino-7-chloro-5,8-quinolinedione
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The Quinoline 5,8 Dione Core: a Privileged Scaffold in Medicinal Chemistry

The quinoline-5,8-dione nucleus, also known as 5,8-quinolinedione (B78156) or quinolinequinone, is a heterocyclic structure that has been the subject of extensive research for its wide-ranging biological activities. nih.gov This scaffold is a key constituent in numerous natural and synthetic compounds that exhibit significant pharmacological effects. nih.govorientjchem.org The inherent chemical properties of the quinoline-5,8-dione core allow for structural modifications, enabling the synthesis of a diverse library of derivatives with varied biological actions. orientjchem.orgmdpi.com

The significance of this core structure is underscored by its presence in naturally occurring antibiotics and its proven efficacy in various therapeutic areas. nih.govresearchgate.net Researchers have successfully synthesized numerous derivatives, demonstrating the scaffold's adaptability for developing novel therapeutic agents. orientjchem.org The biological activity of these derivatives is often attributed to their ability to interact with cellular macromolecules such as DNA and enzymes.

The diverse biological activities associated with the quinoline-5,8-dione scaffold include:

Anticancer: These compounds have been extensively investigated for their antiproliferative effects against a variety of cancer cell lines. nih.govorientjchem.org

Antimicrobial: The quinoline-5,8-dione core is a feature of compounds with notable antibacterial and antifungal properties. nih.govkoreascience.kr

Antiviral and Antimalarial: Research has also highlighted the potential of these derivatives in combating viral and malarial infections. nih.govnih.gov

An Overview of 6 Amino 7 Chloroquinoline 5,8 Dione in Academic Research

Established Synthetic Routes for this compound

The synthesis of this compound and its derivatives is a key area of research due to their potential applications. Various synthetic strategies have been developed to access this important chemical scaffold.

Nucleophilic Substitution Approaches Utilizing the Quinoline-5,8-dione Scaffold

A primary and widely employed method for the synthesis of this compound involves nucleophilic substitution reactions on a quinoline-5,8-dione core. This approach typically starts with a precursor such as 6,7-dichloroquinoline-5,8-dione. The chlorine atom at the C6 position is more susceptible to nucleophilic attack by an amino group, leading to the desired product. The synthesis of 6-amino-7-bromoquinoline-5,8-dione, a related compound, often involves the nucleophilic substitution of 7-bromoquinoline-5,8-dione with amines under basic conditions. The presence of the bromine substituent enhances the electrophilicity at the C7 position, which in turn facilitates regioselective amination at the C6 position.

Similarly, the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol (B145695) can yield 7-alkyl (or aryl) aminomethyl-6-chloroquinoline-5,8-quinones. researchgate.net When secondary amines like piperidine (B6355638) or morpholine (B109124) are used, the corresponding 6-chloro-7-piperidino (or morpholino) methylquinoline-5,8-quinone is obtained. researchgate.net

The reactivity of quinoline (B57606) towards nucleophiles is a well-established principle. Resonance structures predict that nucleophilic attack is most likely to occur at the 2 and 4 positions of the quinoline ring. quora.com However, the specific substitution pattern of the quinoline-5,8-dione scaffold directs the nucleophilic attack to the quinone ring.

Advanced Synthetic Strategies for Quinoline-5,8-dione Derivatives (e.g., Palladium-Catalyzed Cross-Coupling, Electrophilic Halogenation)

Modern synthetic organic chemistry offers a range of advanced techniques for the synthesis and functionalization of quinoline-5,8-dione derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While challenging due to the ability of quinones to act as ligands and oxidants for transition metals like palladium, these methods offer significant advantages. nih.gov Palladium-catalyzed cross-coupling reactions of arylboronic acids with π-deficient heteroaryl chlorides, including chloroquinoline derivatives, have been shown to proceed in high yields. acs.org For instance, Pd(dppb)Cl2 and Pd(PPh3)4 have been used as effective catalysts for such transformations. acs.org The Suzuki coupling, a type of palladium-catalyzed cross-coupling, has been successfully employed for the synthesis of highly substituted bipyridines and pyrazinopyridines from pyridylboronic acids and heteroaryl halides bearing a primary amine group. acs.org

Electrophilic Halogenation: This strategy is used to introduce halogen atoms onto the quinoline ring system. The nitration of quinoline, an electrophilic substitution reaction, typically occurs at the 5- and 8-positions. stackexchange.comquora.comquimicaorganica.org This preference is attributed to the stability of the resulting cationic intermediate. quimicaorganica.org In cases where the 5- and 8-positions are blocked, nitration can be forced to occur at other positions, such as the 6-position, under harsh conditions. stackexchange.com Nickel-catalyzed regioselective C-5 halogenation of 8-aminoquinoline (B160924) has also been reported, demonstrating the utility of transition metal catalysis in controlling the regioselectivity of halogenation. nih.gov

Chemical Reactivity and Derivatization of the this compound Moiety

The this compound core possesses a rich chemical reactivity, allowing for a wide range of transformations to generate diverse derivatives.

Oxidation and Reduction Pathways of the Quinolinedione Core

The quinone moiety is inherently redox-active and can undergo both oxidation and reduction reactions. nih.gov The reduction of quinones can lead to the corresponding hydroquinones. The redox properties of quinones are influenced by the nature and position of substituents on the ring. nih.gov For example, methyl, methoxy (B1213986), hydroxy, and glutathionyl substituents can all affect the reduction potential of the quinone. nih.gov The redox chemistry of quinoid compounds can involve simple electron transfer processes, leading to the formation of semiquinones, or more complex reactions involving nucleophilic addition. nih.gov

Regioselective Substitution Reactions at the Quinone Ring and Substituent Positions

The quinone ring of this compound is susceptible to regioselective substitution reactions. The presence of the amino and chloro substituents influences the reactivity and regiochemistry of these transformations. For instance, the reaction of anilines with 2-bromo-6-methoxy-1,4-benzoquinone results in a Michael addition product, demonstrating the influence of substituents on the regioselectivity of nucleophilic attack. acs.org Theoretical studies using density functional theory (DFT) can help to understand and predict the regioselectivity of such reactions. acs.org

Synthesis of Analogues and Hybrid Compounds Bearing the this compound Framework

The versatile reactivity of the this compound scaffold has been exploited to synthesize a variety of analogues and hybrid molecules.

One approach involves the reaction of substituted quinones with different nucleophiles. For example, the reaction of p-chloranil, p-toluquinone, or 2,3-dichloro-1,4-naphthoquinone with (-)-cis-myrtanylamine (B8811052) yields a series of new benzoquinone and naphthoquinone derivatives. nih.gov

Another strategy is the synthesis of hybrid compounds that combine the this compound framework with other biologically active moieties. For instance, new 7-chloroquinoline (B30040)benzimidazole (B57391) hybrids have been synthesized and evaluated for their biological activities. nih.gov These hybrids are typically prepared by linking a 7-chloroquinoline unit to a benzimidazole scaffold through a suitable linker. nih.gov

Furthermore, the synthesis of pyrido[3,4-b]phenazinediones can be achieved through the cyclization of chloroisoquinolinediones, which are structurally related to quinolinediones. nih.gov This demonstrates the potential for extending the core structure to create more complex heterocyclic systems.

Molecular Interactions and Mechanistic Insights of 6 Amino 7 Chloroquinoline 5,8 Dione

Cellular and Subcellular Target Engagements

The biological effects of 6-amino-7-chloroquinoline-5,8-dione are rooted in its ability to interact with and modulate the function of critical cellular macromolecules. These interactions span from enzyme inhibition to interference with nucleic acid processes and the regulation of programmed cell death.

This quinolinedione derivative has been shown to inhibit several key enzymes, disrupting essential cellular processes.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): The compound and its derivatives have been identified as inhibitors of NQO1, an enzyme typically involved in detoxification by reducing quinones. nih.govnih.gov Inhibition of NQO1 can lead to an increase in oxidative stress within cancer cells, contributing to their death. nih.govmdpi.com Certain amino-quinoline-5,8-dione derivatives have demonstrated competitive and dose-dependent inhibition of NQO1. nih.govnih.gov

Protein Arginine Deiminases (PADs): The redox-active quinone core of this compound enables its interaction with PADs, enzymes involved in post-translational modification of proteins.

Dihydropteroate (B1496061) Synthase (DHPS): Molecular docking studies have suggested that derivatives of 6-amino-7-bromoquinoline-5,8-dione, a closely related analog, can effectively interact with bacterial dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition can halt bacterial growth. nih.govdrugbank.com DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. nih.govresearchgate.net

The planar structure of the quinoline (B57606) ring system allows this compound and its analogs to interact with nucleic acids, primarily through intercalation.

DNA Intercalation: The compound can insert itself between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA structure can interfere with fundamental cellular processes.

Inhibition of Replication and Transcription: By intercalating into the DNA helix, this compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. mdpi.com This mechanism is a common feature of many anticancer agents.

The compound has been observed to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of key regulatory proteins.

Bcl-2 and Bax Protein Expression: Studies on related amino-quinoline-5,8-dione derivatives have shown that they can trigger apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.

While direct studies on this compound are limited, its structural analogs, the 6-arylamino-7-chloro-quinazoline-5,8-diones, have been identified as inhibitors of DNA topoisomerases. nih.govnih.gov These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and recombination. youtube.com

Topoisomerase I and II Inhibition: Analogs of this compound have been shown to inhibit both topoisomerase I and II. nih.govnih.gov By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA breaks and cell death. nih.govnih.gov

Redox Cycling and Reactive Oxygen Species Generation

The quinone moiety of this compound is redox-active, enabling it to participate in redox cycling and the generation of reactive oxygen species (ROS).

Enzymatic and Non-enzymatic ROS Formation: The related compound, 6-anilino-5,8-quinolinequinone, has been shown to generate ROS both enzymatically, through the action of flavoenzymes like DT-diaphorase, and non-enzymatically in the presence of thiols like glutathione. nih.gov This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. nih.gov

Induction of Oxidative Stress: The increased production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.govmdpi.com This can cause damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to apoptosis. nih.gov

Molecular Docking and Binding Affinity Studies with Biological Macromolecules

Computational molecular docking studies have provided valuable insights into the binding modes and affinities of this compound and its analogs with their biological targets.

Binding to DNA Topoisomerase I: Docking studies of 6-arylamino-7-chloro-quinazoline-5,8-diones with the human topoisomerase I-DNA complex have revealed that potent inhibitors intercalate between the -1 and +1 base pairs of the DNA strand being cleaved. nih.govresearchgate.net The interactions are stabilized by hydrogen bonds and hydrophobic interactions with both the enzyme and DNA. nih.govresearchgate.net

Interaction with NQO1: Molecular docking of 6,7-dichloro-5,8-quinolinedione derivatives with NQO1 has shown that these compounds bind within the active site, interacting with key residues and the FAD cofactor. mdpi.comresearchgate.net

Binding to Bacterial Enzymes: In silico studies have also explored the binding of quinoline derivatives to bacterial enzymes like DNA gyrase and dihydropteroate synthase, suggesting potential antibacterial applications. researchgate.net

Interactive Table of Research Findings

Interaction Target Key Findings References
Enzyme Inhibition NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Competitive and dose-dependent inhibition, leading to increased oxidative stress. nih.govnih.gov
Enzyme Inhibition Dihydropteroate Synthase (DHPS) Molecular docking suggests effective interaction with the bacterial enzyme.
Nucleic Acid Interaction DNA Intercalates between DNA base pairs, inhibiting replication and transcription. mdpi.com
Apoptotic Modulation Bcl-2 and Bax Proteins Down-regulates Bcl-2 and up-regulates Bax, inducing apoptosis. nih.govnih.gov
Enzyme Inhibition DNA Topoisomerases I and II Analogs inhibit enzyme activity by stabilizing the DNA-enzyme complex. nih.govnih.gov
Redox Activity Cellular Environment Generates reactive oxygen species (ROS) through enzymatic and non-enzymatic redox cycling. nih.govnih.gov
Molecular Binding Human Topoisomerase I-DNA Complex Docking studies show intercalation between specific DNA base pairs. nih.govresearchgate.net

Biological Activities of 6 Amino 7 Chloroquinoline 5,8 Dione: Preclinical Investigations

Antineoplastic Activity

Research has highlighted the potential of 6-amino-7-chloroquinoline-5,8-dione and its derivatives as anticancer agents, attributing this to their ability to interfere with critical cellular processes like DNA replication and cell division. ontosight.ai

In Vitro Cytotoxicity and Antiproliferative Effects against Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. For instance, newly synthesized 6-chloro-7-arylamino-5,8-isoquinolinediones, closely related to the parent compound, exhibited potent activities against human solid tumor cell lines, particularly HCT-15 (colon cancer) and SK-MEL-2 (melanoma). nih.gov

Similarly, a broad screening of 7-chloroquinoline (B30040) hydrazone derivatives, which share the 7-chloroquinoline core, revealed significant cytotoxic potential against a panel of 60 human cancer cell lines. nih.gov These derivatives displayed submicromolar GI50 values (the concentration required to inhibit cell growth by 50%) across nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Another study investigating 7-chloro-(4-thioalkylquinoline) derivatives found that their cytotoxicity varied based on the sulfur oxidation state and the length of the spacer between the quinoline (B57606) core and other chemical moieties. mdpi.com The human leukemia cell line CCRF-CEM was particularly sensitive to several of these derivatives. mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
6-Chloro-7-arylamino-5,8-isoquinolinedionesHCT-15 (colon), SK-MEL-2 (melanoma)Potent cytotoxic activity. nih.gov
7-Chloroquinoline hydrazonesLeukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastGood cytotoxic activity with submicromolar GI50 values. nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (leukemia)High sensitivity, with IC50 values in the low micromolar range. mdpi.com

Apoptosis Induction in Cancer Cells and Associated Cellular Events

The anticancer activity of quinoline-based compounds is often linked to their ability to induce apoptosis, or programmed cell death, in malignant cells. Studies on related quinazolinedione derivatives have shown that they can trigger apoptosis in breast cancer cells (MCF-7). nih.gov This process was primarily mediated through the intrinsic apoptotic pathway, as evidenced by the upregulation of key pro-apoptotic proteins like caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some quinoline derivatives have been found to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds can introduce DNA strand breaks, ultimately leading to cell death. This mechanism provides another layer to the understanding of their cytotoxic effects.

Selective Action against Malignant Cells in Preclinical Models

A desirable characteristic of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Preclinical studies on certain 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated a degree of selectivity. mdpi.com For example, compound 81 in one study showed pronounced selectivity for various human cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells, when compared to non-malignant fibroblast cells. mdpi.com This suggests that the 7-chloroquinoline scaffold can be modified to enhance its specificity for malignant tissues.

Antimicrobial Activity

In addition to its anticancer properties, this compound and its analogs have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy against Bacterial Strains (e.g., Klebsiella pneumoniae, Salmonella typhi)

The 7-chloro-4-aminoquinoline nucleus is a pharmacophore present in various compounds with a broad range of biological activities, including antibacterial effects. researchgate.net Derivatives incorporating this structure have been tested against several Gram-positive and Gram-negative bacteria. While active, their potency was found to be less than that of the standard antibiotic ofloxacin (B1677185) in one study. researchgate.net

In another study focusing on novel fluoroquinolones, a derivative featuring a 6-amino group and a chlorine atom at the R8 position demonstrated a potent inhibitory effect against both wild-type and quinolone-resistant strains of Salmonella Typhimurium. nih.gov This highlights the potential of this chemical scaffold in overcoming antibiotic resistance. Research has also shown that certain 7-chloro-4-aminoquinoline derivatives exhibit inhibitory activity against Klebsiella pneumoniae. researchgate.netnih.gov

The table below presents the antibacterial activity of selected quinoline derivatives.

Compound/Derivative ClassBacterial Strain(s)Observed Effect
7-Chloro-4-aminoquinoline derivativesKlebsiella pneumoniaeActive, but less potent than ofloxacin. researchgate.net
Fluoroquinolone with 6-amino and 8-chloro substitutionSalmonella Typhimurium (including resistant strains)Potent inhibitory effect. nih.gov

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida Species)

Derivatives of this compound have also shown promise as antifungal agents. A series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinediones demonstrated potent antifungal activities against various pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov Notably, some of these derivatives exhibited more potent antifungal activity than the established antifungal drug ketoconazole (B1673606). nih.gov The derivative with a (3,4-dichlorophenyl)amino substituent was particularly effective, inhibiting the growth of Candida species at a minimum inhibitory concentration (MIC) of 4 micrograms/ml. nih.gov

Related quinazoline-5,8-dione derivatives have also been found to completely inhibit the growth of Candida and Aspergillus species at an MIC of 12.5μg/mL, suggesting that this class of compounds holds promise for the development of new antifungal therapies. nih.gov

In Vitro and In Vivo Evaluation of Antimicrobial Potential

The antimicrobial properties of this compound and its derivatives have been a subject of scientific inquiry. In vitro studies have demonstrated the compound's activity against various microorganisms. For instance, a derivative, 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7), has shown notable antifungal activity. nih.gov The minimum inhibitory concentration (MIC) values for RCK7 were determined against several fungal strains, indicating its potential as an antifungal agent. nih.gov Specifically, RCK7 exhibited more potent in vitro antifungal activity than both fluconazole (B54011) and ketoconazole against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte. nih.gov

In addition to fungal pathogens, the antibacterial potential of quinoline-5,8-dione derivatives has also been explored. Studies have reported MIC values for certain derivatives against bacterial strains such as Klebsiella pneumoniae and Salmonella typhi. Furthermore, 6-amino-7-chloro-5,8-quinolinequinone has been identified as a potential tuberculostatic drug candidate, exhibiting low MICs for the complete growth inhibition of Mycobacterium bovis BCG. nih.gov

In vivo evaluations have further substantiated the antimicrobial potential of these compounds. In a study involving systemic Candida albicans infection in mice, intravenously administered RCK7 demonstrated a significant therapeutic effect. nih.gov The compound was effective in reducing the colony counts of C. albicans in the liver and improved the survival rates of the infected mice, suggesting its potential as a potent antifungal agent for systemic infections. nih.gov

Table 1: In Vitro Antifungal Activity of RCK7

Microorganism MIC of RCK7 MIC of Fluconazole MIC of Ketoconazole
Aspergillus niger Lower than Fluconazole & Ketoconazole Not specified Not specified
Cryptococcus neoformans Lower than Fluconazole & Ketoconazole Not specified Not specified
Trichophyton mentagrophyte Lower than Fluconazole & Ketoconazole Not specified Not specified

Source: nih.gov

Antimalarial Activity

The quinoline core is a well-established scaffold in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.gov Consequently, this compound and its analogues have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research has demonstrated that derivatives of quinoline-5,8-dione exhibit activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. researchgate.net For instance, certain 7-chloroquinoline–benzimidazole (B57391) hybrids have shown potent antiplasmodial activity at nanomolar concentrations against both Pf3D7 (CQS) and PfDd2 (CQR) strains. nih.gov Similarly, a new analogue of chloroquine containing a bulky base head displayed excellent activity against the CQR W2 strain of P. falciparum. nih.gov The structural modifications on the quinoline scaffold, such as the introduction of different linkers and terminal groups, have been explored to overcome chloroquine resistance. nih.gov Some of these novel compounds have exhibited a higher selectivity index than chloroquine itself. nih.gov

A key mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite. During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin, or malaria pigment. Quinoline derivatives can interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, for example, has been shown to inhibit the formation of beta-hematin (a synthetic form of hemozoin), indicating that its mechanism of action involves the disruption of heme detoxification. mdpi.com

The promising in vitro results have prompted in vivo studies to assess the antimalarial efficacy of these compounds in animal models. For example, a derivative of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine successfully cured mice infected with Plasmodium berghei. nih.gov Furthermore, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated potent in vivo activity in the mouse P. berghei model. mdpi.com These preclinical studies provide a strong basis for the further development of these compounds as potential antimalarial drug candidates.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Compound Type P. falciparum Strains In Vivo Model Efficacy
7-chloroquinoline–benzimidazole hybrids Pf3D7 (CQS), PfDd2 (CQR) Not specified Potent antiplasmodial activity at nanomolar concentrations. nih.gov
Chloroquine analogue with bulky base head W2 (CQR) Not specified Excellent activity. nih.gov
N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative Not specified P. berghei infected mice Cured infected mice. nih.gov
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline Not specified P. berghei infected mice Potent activity. mdpi.com

CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant Source: nih.govnih.govnih.govmdpi.com

Other Investigational Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond its antimicrobial and antimalarial potential, this compound and its related structures have been explored for other biological activities. A variety of 6,7-substituted-5,8-quinolinequinones have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In these studies, some compounds exhibited significant anti-inflammatory activity, highlighting the potential of the quinolinequinone scaffold in developing new anti-inflammatory agents. nih.gov While the direct antiviral activity of this compound is not extensively documented in the provided context, the broad biological activities of quinoline derivatives suggest that this is a potential area for future investigation.

Structure Activity Relationships Sar and Structural Modifications of 6 Amino 7 Chloroquinoline 5,8 Dione Derivatives

Impact of Substituents at the Quinoline-5,8-dione Scaffold on Biological Activity

The biological properties of quinoline-5,8-dione derivatives are intricately linked to the nature and position of substituents on the quinoline (B57606) ring. nih.gov The core 5,8-quinolinedione (B78156) structure is essential for biological activity, and alterations at the C6 and C7 positions, in particular, have profound effects. nih.govresearchgate.net

Influence of Halogenation (e.g., Chlorine vs. Bromine at C7) on Reactivity and Efficacy

The presence and type of halogen at the C7 position of the quinoline-5,8-dione scaffold are critical determinants of the compound's reactivity and cytotoxic efficacy. Studies comparing 6-arylamino-7-chloro-5,8-quinolinediones with their 7-bromo counterparts have revealed differences in their biological profiles. For instance, 6-arylamino-7-halo-5,8-quinolinediones have been evaluated for their in vitro cytotoxicity against a panel of human solid tumor cell lines. nih.gov

The reactivity of the quinoline nucleus can be modulated by halogenation at the C5 and C7 positions. researchgate.netresearchgate.net The introduction of a chlorine atom at C7, as seen in 6-amino-7-chloroquinoline-5,8-dione, significantly impacts the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Role of Amino and Alkoxyl Groups at C6 and C7 on Cytotoxicity

The introduction of amino and alkoxyl groups at the C6 and C7 positions of the quinoline-5,8-dione scaffold has been a key strategy in the development of potent cytotoxic agents. mdpi.com Research has consistently shown that these substitutions can lead to increased activity against various cancer cell lines, including leukemia, melanoma, breast, cervix, ovary, and lung cancers. mdpi.com

For example, a series of novel amino-quinoline-5,8-dione derivatives with alkyl- or aryl-amino fragments at the C6 or C7 position demonstrated low micromolar antiproliferative potency in both drug-sensitive and multidrug-resistant cell lines. nih.gov Notably, certain C6- and C7-substituted amino-quinoline-5,8-dione derivatives exhibited NQO1-dependent cytotoxicity, suggesting a selective mechanism of action in cancer cells overexpressing this enzyme. nih.gov

The type of substituent at these positions plays a crucial role. For instance, in a study of 6,7-disubstituted derivatives, the cytotoxic activity was found to follow the order: amine > methoxy (B1213986) > chloride. nih.gov This indicates that the electron-donating nature of the amino group enhances cytotoxicity more effectively than the methoxy group or a chlorine atom at the same position. Furthermore, the introduction of an alkoxy group at the C-6 position has been shown to increase activity against certain breast cancer cell lines, with activity increasing with the elongation of the alkoxy chain for glioblastoma cell lines. nih.gov

Substituent Type at C6/C7Relative Cytotoxic ActivityReference
AmineHigh nih.gov
MethoxyModerate nih.gov
ChlorideLow nih.gov

Effects of Modifications at the C2 Position on Bioactivity and Enzyme Interaction

While modifications at C6 and C7 are common, alterations at the C2 position of the quinoline-5,8-dione scaffold also have a significant impact on bioactivity and enzyme interactions. mdpi.com In many instances, the introduction of a substituent at the C2 position can lead to a reduction in activity compared to unsubstituted analogues. nih.gov

However, specific modifications at C2 can be beneficial. For example, the introduction of a methyl group at the C2 position of 6,7-dichloro-5,8-quinolinedione was found to alter the biological activity and, importantly, resulted in lower toxicity against normal cell lines compared to the non-methylated parent compound. researchgate.netmdpi.com This suggests that C2 modifications can be a tool to improve the therapeutic index of these compounds.

Further studies have explored the introduction of formyl and hydroxyl groups at the C2 position of 6,7-dichloro-5,8-quinolinedione. mdpi.com These modifications were shown to create additional nucleophilic regions on the molecule, which could influence their interaction with biological targets. mdpi.com Enzymatic assays revealed that such derivatives can act as substrates for the NQO1 enzyme, indicating a potential mechanism for their anticancer activity. mdpi.com The introduction of a methyl group at the C2 position has also been shown to reduce the enzymatic conversion rate in some contexts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are powerful computational tools used to correlate the structural and physicochemical properties of molecules with their biological activities and properties. dergipark.org.tr These models are instrumental in understanding the underlying mechanisms of action and in designing new, more potent derivatives.

Correlation of Quantum Chemical Descriptors with Biological Efficacy

Quantum chemical descriptors provide insights into the electronic properties of molecules, which are fundamental to their reactivity and biological interactions. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and the electrophilic index have been correlated with the biological efficacy of quinoline-5,8-dione derivatives. dergipark.org.tr

For instance, a higher HOMO energy indicates a greater tendency to donate electrons, which can be related to the molecule's ability to undergo oxidation and generate reactive oxygen species, a common mechanism of action for quinone-based anticancer agents. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, influencing the molecule's reactivity towards nucleophiles. dergipark.org.tr

Studies have shown that for a series of 5,8-quinolinequinone derivatives, the dipole moment can correlate with anti-proliferative activities. dergipark.org.tr A compound with a large dipole moment, resulting from electronegative substituents, exhibited significant anti-proliferative activity, while a compound with a low dipole moment had lower activity. dergipark.org.tr The electrophilicity index, which measures the ability of a molecule to accept electrons, is another important descriptor. A high electrophilicity index suggests that the molecule will act as a strong electrophile, which can be crucial for its interaction with biological macromolecules. dergipark.org.tr

Quantum Chemical DescriptorImplication for Biological ActivityReference
HOMO EnergyRelates to electron-donating ability and potential for oxidative stress. dergipark.org.tr
LUMO EnergyRelates to electron-accepting ability and reactivity with nucleophiles. dergipark.org.tr
Dipole MomentCan correlate with the strength of intermolecular interactions and biological activity. dergipark.org.tr
Electrophilicity IndexIndicates the electrophilic character and potential for covalent interactions. dergipark.org.tr

Predictive Modeling for Activity and Selectivity Profiles

Predictive modeling, based on QSAR and QSPR studies, aims to forecast the biological activity and selectivity of new, unsynthesized compounds. dergipark.org.tr By establishing a mathematical relationship between the molecular descriptors and the observed biological activity of a training set of molecules, these models can be used to screen virtual libraries of compounds and prioritize those with the most promising predicted profiles for synthesis and testing. dergipark.org.tr

These models can help in understanding the structural requirements for potent and selective activity. For example, a QSAR model might reveal that a specific combination of electronic and steric properties at different positions of the quinoline-5,8-dione scaffold is optimal for inhibiting a particular enzyme or for cytotoxicity against a specific cancer cell line. dergipark.org.tr This predictive capability accelerates the drug discovery process by focusing resources on the most promising candidates. dergipark.org.tr

Design Principles for Enhanced Therapeutic Potential Based on Structural Insights

The development of more potent and selective anticancer agents based on the this compound scaffold is guided by several key design principles derived from structural and mechanistic studies. These principles focus on optimizing the molecule's interaction with its biological targets, primarily DNA and associated enzymes like topoisomerases, and improving its drug-like properties.

A crucial aspect of the design of these derivatives is their ability to intercalate into DNA. The planar quinone core of the molecule facilitates its insertion between the base pairs of the DNA double helix, leading to structural distortions that can inhibit replication and transcription processes. Furthermore, the redox-active nature of the quinone ring is believed to contribute to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.

Research into related compounds, such as 6-arylamino-7-chloro-quinazoline-5,8-diones, has provided valuable insights into the mechanism of action, highlighting their role as inhibitors of DNA topoisomerases. nih.gov Topoisomerases are essential enzymes that regulate DNA topology and are critical for cell proliferation. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death. Docking studies have suggested that these compounds can bind to the covalent binary complex of human topoisomerase I and DNA, with the quinazoline-5,8-dione moiety intercalating between the DNA base pairs. nih.gov The interactions are further stabilized by hydrogen bonds and hydrophobic interactions with the enzyme and DNA. nih.gov

The substituents at the C6 and C7 positions are of paramount importance in fine-tuning the biological activity. The amino group at the C6 position is a common feature in many active derivatives and is believed to be crucial for their interaction with biological targets. The chlorine atom at the C7 position also significantly influences the electronic properties of the quinone ring and its reactivity.

Systematic structural modifications and the resulting biological activities of various quinoline-5,8-dione derivatives have been investigated. These studies provide a foundation for understanding the structure-activity relationships and for the rational design of new, more effective anticancer drug candidates.

Detailed Research Findings on Structural Modifications

Several studies have explored the impact of modifying the core structure of quinoline-5,8-dione and its analogues. These investigations provide critical data for understanding the structure-activity relationships that govern the therapeutic potential of these compounds.

One area of investigation has been the synthesis and evaluation of 6-chloro-7-arylamino-5,8-isoquinolinediones. A study that synthesized a series of these compounds and tested their cytotoxic activities against various human solid tumor cell lines found that certain derivatives exhibited potent activities, particularly against colon cancer (HCT-15) and melanoma (SK-MEL-2) cell lines. nih.gov

Another study focused on 6-arylamino-7-chloro-quinazoline-5,8-diones, which are structurally very similar to the quinoline-5,8-dione series. These compounds were evaluated for their in vitro cytotoxicity against human lung cancer (A549), colon cancer (Col2), and stomach cancer (SNU-638) cell lines. nih.gov The study not only established a preliminary structure-activity relationship but also investigated their mechanism of action, identifying them as inhibitors of DNA topoisomerases I and II. nih.gov

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Reported ActivityReference
6-Chloro-7-arylamino-5,8-isoquinolinedionesDerivative 5b, 5c, 5dHCT-15 (Colon), SK-MEL-2 (Melanoma)Potent cytotoxic activity nih.gov
6-Arylamino-7-chloro-quinazoline-5,8-dionesSeries of derivativesA549 (Lung), Col2 (Colon), SNU-638 (Stomach)Cytotoxic; DNA topoisomerase I and II inhibitors nih.gov
Quinoxaline Urea AnalogsAnalog 84Pancreatic Cancer CellsMore potent than the parent compound in inhibiting cell growth nih.gov
Hydrazide Derivatives with Quinoline MoietyCompounds 29 and 30Neuroblastoma CellsSignificant cytotoxicity mdpi.com

These findings underscore the importance of the quinoline-5,8-dione scaffold as a template for the design of novel anticancer agents. The accumulated data from these and other studies continue to guide medicinal chemists in the rational design of more effective and selective derivatives of this compound for cancer therapy.

Computational Chemistry and Theoretical Characterization of 6 Amino 7 Chloroquinoline 5,8 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For quinoline-5,8-dione derivatives, DFT calculations, often at the B3LYP/6-311G+(d,p) level of theory, are employed to determine their optimized geometry, electronic properties, and reactivity.

The electronic and chemical reactivity of a molecule is primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial in determining the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net

For the related 6,7-dichloro-5,8-quinolinedione derivatives, the HOMO orbitals are often localized on the quinolinedione scaffold, while the LUMO orbitals are also delocalized across this system. mdpi.com This distribution indicates good charge transfer capabilities within the molecule. mdpi.com The introduction of an amino group at the C6 position in 6-amino-7-chloroquinoline-5,8-dione is expected to raise the HOMO energy level due to the electron-donating nature of the amino group, likely leading to a smaller HOMO-LUMO gap and thus increased reactivity compared to its dichloro-analogs.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These parameters, as defined by conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity.

Table 1: Global Reactivity Descriptors

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ)χ = (I + A) / 2The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the electrophilic character of a species.

This table is based on established DFT principles. Specific values for this compound would require dedicated calculations.

Studies on similar quinolinedione derivatives have shown high values for electronegativity (χ) and the electrophilicity index (ω), suggesting they are good electron acceptors and can effectively interact with nucleophilic targets. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are instrumental in understanding the dynamic behavior of a ligand when bound to its biological target, such as a protein or enzyme. researchgate.net These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.gov

In Silico Bioavailability and Toxicity Prediction Methodologies (e.g., ADMET Analysis, Drug-likeness Assessment)

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness assessments, are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. Various online tools and software packages, such as pkCSM and SwissADME, are commonly used for these predictions.

For quinoline-5,8-dione derivatives, in silico ADMET analyses have been performed to evaluate their potential as drug candidates. mdpi.com These studies often assess parameters like oral bioavailability, blood-brain barrier (BBB) penetration, and various toxicity endpoints.

Table 2: Predicted ADMET Properties and Drug-Likeness for a Representative Quinoline-5,8-dione Derivative

ParameterPredicted Value/ClassificationImplication
Absorption
Water Solubility (logS)GoodFavorable for formulation and absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
BBB PermeabilityLowReduced potential for central nervous system side effects.
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions.
CYP3A4 InhibitorYes/NoPotential for drug-drug interactions.
Excretion
Total ClearanceVariesInfluences dosing frequency.
Toxicity
AMES ToxicityNon-toxic/ToxicPredicts mutagenic potential.
HepatotoxicityYes/NoPredicts potential for liver damage.
Drug-Likeness
Lipinski's Rule of FiveCompliantGood oral bioavailability is likely.
Bioavailability Score~0.55Indicates good oral bioavailability.

This table is illustrative and based on typical predictions for quinoline-5,8-dione derivatives. mdpi.com Specific values for this compound would require a dedicated in silico analysis.

For this compound, it is expected to comply with Lipinski's Rule of Five due to its relatively low molecular weight (208.60 g/mol ) and a moderate number of hydrogen bond donors and acceptors. Its predicted water solubility and intestinal absorption are likely to be favorable for oral administration. The presence of the quinone moiety might raise concerns about potential toxicity, which would need to be carefully evaluated through more detailed in silico and subsequent in vitro assays.

Advanced Analytical Techniques for Characterization and Elucidation of 6 Amino 7 Chloroquinoline 5,8 Dione

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-amino-7-chloroquinoline-5,8-dione by probing the interactions of the molecule with electromagnetic radiation. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For quinoline-5,8-dione derivatives, ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each proton and carbon atom. For instance, in related 6,7-dichloro-5,8-quinolinedione derivatives, specific chemical shifts (δ) are observed for the protons and carbons of the quinoline (B57606) ring system. mdpi.com While specific NMR data for this compound is not publicly available, analysis of analogous structures, such as 2,6,7-trichloro-5,8-quinolinedione, reveals characteristic signals for the quinoline protons and carbons. mdpi.com Two-dimensional NMR experiments, including HSQC and HMBC, are crucial for assigning carbon signals, especially at substituted positions like C-6 and C-7, which can be challenging with one-dimensional methods alone. researchgate.netnih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the most telling region in the IR spectrum is between 1700 and 1650 cm⁻¹, which corresponds to the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) moiety. researchgate.netresearcher.life The presence of an amino group at the C-6 position is expected to influence the electronic environment and, consequently, the vibrational frequencies of these carbonyl groups. Studies on similar 5,8-quinolinedione (B78156) derivatives have shown that the position of substituents on the quinone ring affects the C=O vibration peaks. researchgate.netresearcher.life For example, 6-substituted amino derivatives often show a single peak in this region, whereas 7-substituted amino derivatives may show two distinct peaks. researchgate.net The stretching vibrations for C-N bonds in the quinoline structure are typically observed in the 1325–1230 cm⁻¹ range. mdpi.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Quinoline-5,8-diones
C-H Stretching (Aromatic)3112–2850 mdpi.com
C=O Stretching (Dione)1700–1650 researchgate.netresearcher.life
C=C Stretching (Aromatic)1668–1507 mdpi.com
C-N Stretching1325–1230 mdpi.com
This table presents typical vibrational frequencies for the quinoline-5,8-dione scaffold based on published data for related compounds.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline-5,8-dione core results in strong absorption in the UV-visible region. The position and intensity of the absorption maxima are sensitive to the substituents on the ring system.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using techniques like Atmospheric Pressure Chemical Ionization (APCI), can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula (C₉H₅ClN₂O₂ for this compound). mdpi.comnih.gov For example, the calculated mass for the closely related 2,6,7-trichloro-5,8-chinolinodion has been verified with HRAPCIMS, demonstrating the utility of this technique. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for the analysis and purification of quinoline-5,8-dione derivatives. bldpharm.com These methods separate compounds based on their differential partitioning between a stationary phase (e.g., C18-silica) and a mobile phase. The higher resolution and speed of UPLC, which utilizes smaller particle sizes in the stationary phase, make it particularly suitable for analyzing complex mixtures and for high-throughput screening. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique is invaluable for identifying and quantifying this compound in complex matrices. The LC system separates the compound from impurities, and the MS detector provides mass information for confident identification. An UPLC-ESI-MS/MS (tandem mass spectrometry) method has been developed for the analysis of amino acids derivatized with a reagent containing a quinolyl group, showcasing the applicability of this sensitive technique to related molecular structures. nih.gov

Technique Principle Application for this compound
HPLC/UPLCDifferential partitioning between stationary and mobile phasesPurification and purity assessment bldpharm.com
LC-MSSeparation by LC followed by mass detection by MSIdentification and quantification in complex mixtures bldpharm.com
This table summarizes the application of chromatographic techniques for the analysis of this compound.

X-ray Crystallography of Quinonedione Scaffold Structures

For novel synthetic derivatives, X-ray diffraction (XRD) analysis of a single crystal provides definitive proof of the structure, including the specific substitution pattern on the quinone ring. researchgate.netmdpi.com Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the crystalline form of a bulk sample. The XRD patterns of 5,8-quinolinedione derivatives show sharp diffraction peaks, which are indicative of their crystalline nature. researchgate.netmdpi.com Analysis of these patterns can help distinguish between different crystalline phases (polymorphs) and can be used for quality control. For instance, studies on related quinoline derivatives have utilized X-ray powder diffraction to determine the crystal system and unit cell parameters. researchgate.net

Compound Crystal System Space Group Unit Cell Parameters Reference
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinolineMonoclinicP2(1)/na=20.795 Å, b=7.484 Å, c=10.787 Å, β=93.96° researchgate.net
This table presents crystallographic data for a related quinoline derivative, illustrating the type of information obtained from X-ray diffraction studies.

Future Research Directions and Translational Perspectives for 6 Amino 7 Chloroquinoline 5,8 Dione

Development of Novel Therapeutic Agents Based on the Quinoline-5,8-dione Scaffold

The quinoline-5,8-dione core is recognized as a "privileged scaffold" in drug discovery, known for its extensive antiproliferative, antimalarial, antiviral, antibacterial, and antifungal properties. nih.gov Research has consistently shown that the 5,8-quinolinedione (B78156) structure is fundamental to the biological effects observed in both natural and synthetic compounds. ontosight.ai

Future development hinges on the strategic modification of this core structure. The introduction of various functional groups at the C-6 and C-7 positions significantly influences the biological properties of the resulting derivatives. ontosight.ai For instance, the synthesis of novel amino-quinoline-5,8-dione derivatives by attaching different alkyl or aryl-amino fragments has yielded compounds with potent antiproliferative activity. nih.gov Similarly, creating hybrid molecules, such as 7-chloroquinolinehydrazones, has led to experimental anticancer drugs with broad-spectrum cytotoxicity against numerous cancer cell lines, including leukemia, lung cancer, and melanoma. nih.gov

The versatility of the scaffold allows for the creation of large libraries of compounds for screening. By synthesizing derivatives such as 6-arylamino-7-chloro-quinazoline-5,8-diones and other hybrids, researchers can fine-tune the molecule's properties to enhance efficacy and selectivity for various therapeutic targets. nih.govmdpi.com This ongoing research is crucial for fully exploiting the therapeutic potential of these compounds in future drug development. nih.gov

Strategies for Overcoming Drug Resistance

A significant challenge in treating diseases like cancer and microbial infections is the development of drug resistance. The 6-amino-7-chloroquinoline-5,8-dione scaffold offers a promising avenue to circumvent this issue.

Studies have demonstrated that novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives exhibit potent antiproliferative activity in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.gov Specifically, certain derivatives were shown to have NQO1-dependent cytotoxicity, suggesting a mechanism that could bypass common resistance pathways. nih.gov These findings indicate that such derivatives could be developed into potent and selective antitumor agents specifically designed to overcome multi-drug resistance (MDR). nih.gov

The broader class of 7-chloroquinolines has also shown potential in overcoming resistance in other pathological contexts. For example, systematic variations of the side chain in 7-chloro-4-aminoquinolines have produced compounds with high potency against chloroquine-resistant strains of P. falciparum, the parasite responsible for malaria. While not the exact compound, this research supports the principle that the chloroquinoline framework is a robust starting point for designing agents that can overcome established resistance mechanisms.

Integration with Combination Therapy Approaches

The potential of this compound and its derivatives as chemosensitizers marks a promising frontier for combination therapies. The 7-chloroquinoline (B30040) moiety, found in drugs like chloroquine (B1663885), is being investigated for its ability to enhance the efficacy of existing anticancer drugs when used in tandem. mdpi.com This suggests that derivatives of this compound could be used to lower the required doses of highly toxic chemotherapeutic agents, thereby reducing side effects.

A patent for a cancer combination therapy highlights the strategy of combining quinoline (B57606) carboxamide derivatives with various molecularly targeted drugs, such as ALK, EGFR, and BRAF inhibitors. wipo.int This approach aims to leverage synergistic effects between the quinoline-based compound and established cancer therapies. By targeting multiple pathways simultaneously, combination therapies can be more effective and potentially reduce the likelihood of developing drug resistance. Future research will likely focus on identifying the most effective combinations and understanding the molecular basis of their synergistic interactions.

Exploration of New Biological Targets and Mechanisms of Action

A key area of future research is the continued elucidation of the biological targets and mechanisms of action for this compound and its derivatives. Current evidence points to a multi-targeted profile.

One primary mechanism involves the modulation of cellular redox states. Certain amino-quinoline-5,8-dione derivatives are excellent substrates for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. nih.gov The NQO1-mediated reduction of these quinones can lead to a massive increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction and apoptosis in cancer cells while sparing normal cells. nih.gov

Other identified mechanisms and targets include:

Induction of Apoptosis: The compound and its analogues can trigger programmed cell death by modulating the expression of key apoptotic proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov

Inhibition of DNA Topoisomerases: Structurally similar compounds, like 6-arylamino-7-chloro-quinazoline-5,8-diones, have been shown to inhibit the activity of DNA topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov

DNA Intercalation: The planar quinoline structure may allow the compound to intercalate directly into the DNA helix, causing damage and inhibiting replication, a mechanism that contributes to its anticancer and antibacterial properties.

Tubulin Polymerization Inhibition: The broader quinoline class of molecules has been investigated for its ability to disrupt microtubule assembly by interacting with the colchicine (B1669291) binding site on tubulin, thereby halting mitosis. ekb.eg

Future work will involve advanced techniques like proteomics and molecular docking to identify further biological targets and refine the understanding of these complex mechanisms.

Table of Mentioned Compounds

Compound Name
This compound
6-amino-7-bromoquinoline-5,8-dione
7-chloro-4-aminoquinoline
6-arylamino-7-chloro-quinazoline-5,8-dione
7-chloroquinolinehydrazone
Quinoline carboxamide
Chloroquine

Q & A

Q. Are alternative purification strategies viable for polar derivatives?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar contaminants. For non-polar analogs, column chromatography with chloroform/ethanol (40:1) achieves >95% purity . Recrystallization from DMF/water mixtures is effective for crystalline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.